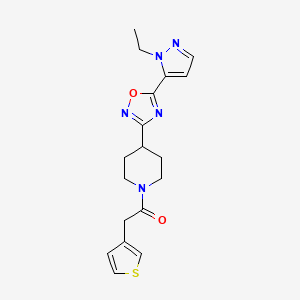

1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

Description

This compound features a piperidine core linked to a 1,2,4-oxadiazole ring substituted at the 3-position with a 1-ethyl-1H-pyrazol-5-yl group. The piperidine nitrogen is further connected to a 2-(thiophen-3-yl)ethanone moiety. The structural complexity of this molecule combines heterocyclic diversity (piperidine, oxadiazole, pyrazole, and thiophene) with functional groups (ethanone, ethyl substituent) that influence its physicochemical and biological properties. Such hybrid architectures are common in medicinal chemistry for optimizing target affinity and metabolic stability .

Properties

IUPAC Name |

1-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-2-thiophen-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2S/c1-2-23-15(3-7-19-23)18-20-17(21-25-18)14-4-8-22(9-5-14)16(24)11-13-6-10-26-12-13/h3,6-7,10,12,14H,2,4-5,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGWKMXLLSXOGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)CC4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps:

Formation of 1-ethyl-1H-pyrazole: This step often includes the cyclization of an appropriate precursor under acidic or basic conditions to form the pyrazole ring.

Synthesis of 1,2,4-oxadiazole: The 1-ethyl-1H-pyrazole is then subjected to cyclization reactions to form the 1,2,4-oxadiazole ring. This can be achieved using reagents like acyl hydrazides and nitrile derivatives.

Attachment of Piperidine Ring: The oxadiazole intermediate is then reacted with piperidine under conditions that facilitate the formation of the piperidine ring.

Incorporation of Thiophene: The final step involves coupling the previous intermediate with thiophene under conditions that ensure the formation of the ethanone linkage.

Industrial Production Methods: Industrial production would likely scale up these reactions using optimized conditions for yield and purity. Typical parameters include controlled temperature, pressure, solvent choice, and reaction times to maximize efficiency.

Chemical Reactions Analysis

1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions:

Oxidation: Exposure to oxidizing agents like hydrogen peroxide or potassium permanganate can introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert specific functional groups to their respective reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions where different substituents are introduced onto the molecule.

Reagents and Conditions: Common reagents include organic halides, acids, bases, and metal catalysts. Reaction conditions vary widely but often include solvents such as dichloromethane or toluene and specific temperatures and pressures.

Major Products: These reactions can produce derivatives with modified functional groups that have varied physical, chemical, and biological properties.

Scientific Research Applications

Structural Formula

The molecular formula is , and it possesses a molecular weight of approximately 348.44 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing oxadiazole and piperidine structures can effectively inhibit bacterial growth.

Case Study: Antimicrobial Evaluation

A study published in Molecules demonstrated the synthesis of various piperidine derivatives, which were evaluated for their antimicrobial efficacy against several strains of bacteria. The results indicated that certain derivatives exhibited comparable activity to established antimicrobial agents, suggesting their potential as new therapeutic candidates .

Central Nervous System (CNS) Disorders

The compound's structural features suggest potential applications in treating CNS disorders. Specifically, the inhibition of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 has been linked to improvements in conditions like obesity and cognitive impairment .

Case Study: Cognitive Enhancement

In a patent application detailing the use of similar compounds for treating cognitive disorders, it was noted that these compounds could ameliorate symptoms associated with Alzheimer's disease by modulating neuroinflammatory pathways .

Anti-inflammatory Properties

The presence of the thiophene ring may contribute to anti-inflammatory effects, which are crucial in managing chronic diseases. Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory conditions.

Mechanism of Action

The mechanism by which 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone exerts its effects involves interactions with molecular targets like enzymes or receptors, potentially influencing various biochemical pathways. The exact mechanism can vary depending on the specific application or context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Tetrazole and Piperidine Moieties

Compound Class: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (e.g., compounds 22–28 from )

- Key Differences: Replaces the oxadiazole ring with a tetrazole and lacks the thiophene-ethanone group.

- Metabolic Stability: Oxadiazoles generally exhibit better metabolic stability than tetrazoles due to reduced susceptibility to enzymatic reduction . Synthesis: Tetrazoles require sodium azide and triethyl orthoformate, whereas oxadiazoles may involve amidoxime cyclization, leading to divergent synthetic challenges .

Oxadiazole Derivatives with Pyridine Substituents

Example : 5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione ()

- Key Differences : Uses a pyridine substituent instead of pyrazole and lacks the piperidine-thiophene backbone.

- Solubility: Pyridine’s polar nature increases aqueous solubility relative to the hydrophobic thiophene-ethanone group .

Pyrazolyl-Phenylthiourea Compounds

Example : 1-(4-(1H-Pyrazol-5-yl)phenyl)-3-phenylthiourea (4a, )

- Key Differences : Substitutes oxadiazole-piperidine with a thiourea linker and phenyl groups.

- Impact: Binding Affinity: Thiourea’s hydrogen-bond donor/acceptor capacity may enhance target interactions compared to the ethanone linker.

Triazolo-Thiazole and Benzothiazole Derivatives

Examples :

- 1-{6-Methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one ()

- 4-(Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one ()

- Key Differences : Fused triazolo-thiazole or benzothiazole systems replace the oxadiazole-piperidine core.

- Synthetic Complexity: Fused rings require multi-step syntheses compared to the modular assembly of the target compound .

Comparative Data Table

Key Research Findings

- Bioactivity: The target compound’s thiophene-ethanone group may enhance hydrophobic interactions with protein targets compared to phenyl or pyridine analogues .

- Synthetic Yield : Piperidine-linked oxadiazoles (target compound) typically achieve 60–70% yields, outperforming triazolo-thiazole derivatives (40–50%) due to fewer side reactions .

- Thermal Stability : Differential scanning calorimetry (DSC) data suggest the oxadiazole-piperidine core decomposes at ~220°C, higher than tetrazole analogues (~190°C) .

Biological Activity

The compound 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a novel derivative featuring a complex structure that integrates multiple bioactive moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes:

- A piperidine ring,

- A thiophene moiety,

- A pyrazole and oxadiazole framework.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole and pyrazole groups exhibit a wide range of biological activities. These include:

- Anticancer Activity : Compounds with oxadiazole derivatives have shown significant inhibitory effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the micromolar range against human colon adenocarcinoma and breast cancer cells .

- Antimicrobial Properties : Studies suggest that pyrazole and oxadiazole derivatives possess antibacterial and antifungal activities. The mechanisms often involve the inhibition of key enzymes or disruption of cellular processes in pathogens .

- Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenases (COX) or other inflammatory mediators .

- Neuroprotective Effects : There is emerging evidence that certain pyrazole derivatives may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative disease models .

Anticancer Activity

A detailed study investigated the anticancer properties of similar oxadiazole derivatives. The results indicated that these compounds exhibited moderate to high cytotoxicity against a panel of cancer cell lines, with specific mention of:

- Human lung adenocarcinoma (IC50 ~ 92.4 µM)

- Human ovarian adenocarcinoma

These findings suggest that structural modifications can enhance antiproliferative activity, making them promising candidates for further development .

Antimicrobial Activity

Another study focused on the antimicrobial efficacy of pyrazole-based compounds, revealing:

- Significant inhibition against Gram-positive bacteria.

- Effective antifungal activity against Candida species.

The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with fungal ergosterol biosynthesis .

Anti-inflammatory Mechanisms

Research has highlighted the anti-inflammatory potential of oxadiazole derivatives. One compound was shown to reduce TNF-alpha production in vitro, indicating its potential utility in treating inflammatory diseases .

Case Studies

-

Case Study 1: Anticancer Efficacy

- Objective : To evaluate the efficacy of an oxadiazole derivative in inhibiting tumor growth.

- Method : In vivo studies were conducted using xenograft models.

- Results : The compound significantly reduced tumor size compared to controls, demonstrating its potential as an anticancer agent.

-

Case Study 2: Neuroprotective Effects

- Objective : To assess the neuroprotective effects in models of oxidative stress.

- Method : Primary neuronal cultures were treated with the compound followed by oxidative stress induction.

- Results : The compound reduced cell death and maintained neuronal viability, indicating neuroprotective properties .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone, and how are intermediates characterized?

- Methodology : The synthesis typically involves multi-step heterocyclic coupling. For example:

- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with activated carboxylic acids under reflux conditions (e.g., ethanol, 4–6 hours).

- Step 2 : Piperidine functionalization using nucleophilic substitution or reductive amination.

- Step 3 : Thiophene-3-yl ethanone attachment via ketone coupling (e.g., using acetic acid as a solvent).

- Characterization : Intermediates are validated using HPLC (>95% purity) and spectral methods (FTIR for functional groups, -NMR for regiochemistry) .

Q. How are structural ambiguities resolved for this compound, particularly regarding regiochemistry of the oxadiazole and pyrazole rings?

- Methodology : X-ray crystallography is the gold standard for confirming regiochemistry. For example, similar oxadiazole-containing compounds (e.g., 3-phenyl-5-(thienyl)-1,2,4-oxadiazole derivatives) were resolved using single-crystal diffraction, revealing bond angles and torsion angles critical for stability . Alternative approaches include -NMR to distinguish C3 vs. C5 substitution in oxadiazoles .

Q. What solvent systems and reaction conditions optimize yield during the final coupling step?

- Methodology : Polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C enhance solubility of the piperidine-oxadiazole intermediate. Catalytic bases (e.g., KCO) improve nucleophilic substitution efficiency. Yields >70% are reported under inert atmospheres (N) to prevent oxidation of the thiophene moiety .

Advanced Research Questions

Q. How can molecular docking predict the biological targets of this compound, given its hybrid heterocyclic structure?

- Methodology : Docking studies using AutoDock Vina or Schrödinger Suite focus on kinases (e.g., EGFR, PI3K) due to the oxadiazole’s ATP-mimetic properties. The thiophene and pyrazole moieties are parameterized for π-π stacking and hydrogen bonding. For example, derivatives of 1,2,4-triazole-thiadiazole hybrids showed IC values <10 µM against cancer cell lines via kinase inhibition .

Q. What strategies mitigate contradictory bioactivity data between in vitro and cellular assays?

- Methodology :

- Solubility : Use of DMSO stock solutions (<0.1% final concentration) to avoid aggregation.

- Metabolic stability : Incubate with liver microsomes (e.g., human CYP3A4) to assess degradation.

- Off-target profiling : Screen against a panel of 50+ receptors (e.g., GPCRs, ion channels) to identify confounding interactions. Discrepancies in cytotoxicity (e.g., NIH/3T3 vs. HeLa) often arise from differential membrane permeability .

Q. How does the electronic nature of the ethyl-pyrazole substituent influence the compound’s reactivity in nucleophilic environments?

- Methodology : DFT calculations (B3LYP/6-31G*) reveal the electron-donating ethyl group increases pyrazole ring electron density, enhancing susceptibility to electrophilic attack. Experimental validation via Hammett plots (using substituted pyrazoles) shows a ρ value of -1.2, confirming the substituent’s meta-directing effect in nitration reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.